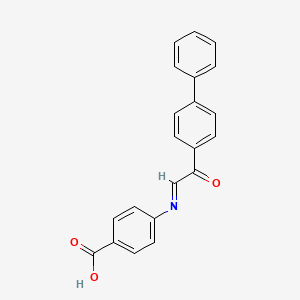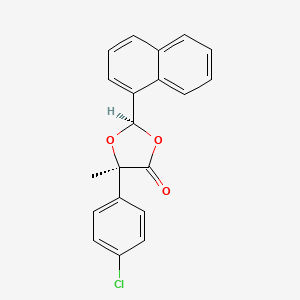
(2R,5R)-5-(4-Chlorophenyl)-5-methyl-2-(naphthalen-1-yl)-1,3-dioxolan-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,5R)-5-(4-Chlorophenyl)-5-methyl-2-(naphthalen-1-yl)-1,3-dioxolan-4-one is a complex organic compound that features a dioxolane ring substituted with a chlorophenyl group, a methyl group, and a naphthyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-5-(4-Chlorophenyl)-5-methyl-2-(naphthalen-1-yl)-1,3-dioxolan-4-one typically involves the following steps:
Formation of the Dioxolane Ring: This can be achieved through the reaction of a suitable diol with a carbonyl compound under acidic conditions.
Substitution Reactions: Introduction of the chlorophenyl, methyl, and naphthyl groups can be carried out through various substitution reactions, often using reagents such as chlorinating agents, alkylating agents, and naphthyl derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
(2R,5R)-5-(4-Chlorophenyl)-5-methyl-2-(naphthalen-1-yl)-1,3-dioxolan-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chlorophenyl and naphthyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学研究应用
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: May serve as a probe or ligand in biochemical studies.
Industry: Could be used in the production of advanced materials or as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of (2R,5R)-5-(4-Chlorophenyl)-5-methyl-2-(naphthalen-1-yl)-1,3-dioxolan-4-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and cellular functions.
相似化合物的比较
Similar Compounds
(2R,5R)-5-(4-Chlorophenyl)-5-methyl-2-(phenyl)-1,3-dioxolan-4-one: Similar structure but with a phenyl group instead of a naphthyl group.
(2R,5R)-5-(4-Chlorophenyl)-5-methyl-2-(naphthalen-2-yl)-1,3-dioxolan-4-one: Similar structure but with the naphthyl group in a different position.
Uniqueness
The unique combination of substituents in (2R,5R)-5-(4-Chlorophenyl)-5-methyl-2-(naphthalen-1-yl)-1,3-dioxolan-4-one may confer specific chemical properties and biological activities that distinguish it from similar compounds. This could include differences in reactivity, stability, and interactions with biological targets.
属性
CAS 编号 |
887304-92-9 |
|---|---|
分子式 |
C20H15ClO3 |
分子量 |
338.8 g/mol |
IUPAC 名称 |
(2R,5R)-5-(4-chlorophenyl)-5-methyl-2-naphthalen-1-yl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C20H15ClO3/c1-20(14-9-11-15(21)12-10-14)19(22)23-18(24-20)17-8-4-6-13-5-2-3-7-16(13)17/h2-12,18H,1H3/t18-,20+/m0/s1 |
InChI 键 |
XUYDCLDIIMVFPI-AZUAARDMSA-N |
手性 SMILES |
C[C@]1(C(=O)O[C@@H](O1)C2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
规范 SMILES |
CC1(C(=O)OC(O1)C2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Chloro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14177350.png)

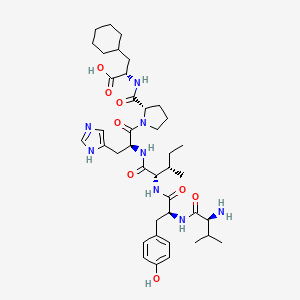
![(2R)-2-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14177379.png)
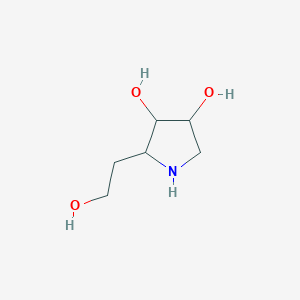
![N-(2,4-Difluorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14177391.png)
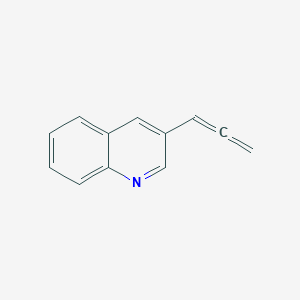
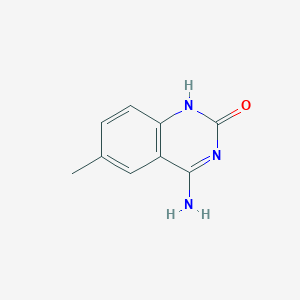
![N-[1-(2,5-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine](/img/structure/B14177417.png)
![Ethyl 2-[2-(4-bromophenyl)ethenylidene]pentanoate](/img/structure/B14177424.png)
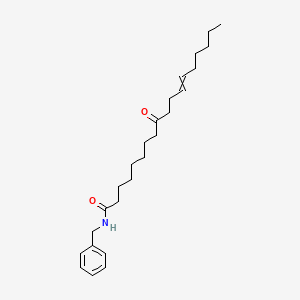

![6-[(4-Fluoro-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14177441.png)
